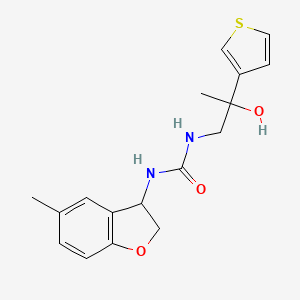![molecular formula C11H18N4O2 B6641230 (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various biochemical and physiological experiments.
Applications De Recherche Scientifique
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. Additionally, it has been used as a lead compound in drug discovery programs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as acetylcholinesterase, β-secretase, and glycogen synthase kinase-3β. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce amyloid-β (Aβ) levels in the brain of animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone in lab experiments include its high potency and selectivity towards its target enzymes and proteins. Additionally, it has been shown to have good pharmacokinetic properties, making it a suitable lead compound for drug discovery programs. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for the research on (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone. One direction is to further study its mechanism of action and identify its target proteins and enzymes. Additionally, further research is needed to explore its potential therapeutic applications in various diseases. Furthermore, the synthesis method of this compound can be optimized to improve its yield and make it more accessible for researchers. Overall, (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has shown promising results in various scientific research fields, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a complex process that involves several steps. The starting material for this synthesis is 3-methyl-1-butanol, which is reacted with sodium azide to form 3-methyl-1-azidobutane. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propenyl)azetidin-2-one. The final step involves the reaction of this intermediate with 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde to form the desired product.
Propriétés
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)3-4-15-7-10(12-13-15)11(17)14-5-9(16)6-14/h7-9,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSTVZCRWUUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea](/img/structure/B6641157.png)

![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
![(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol](/img/structure/B6641196.png)
![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)

![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)